molecular formula C12H17ClN2O B2701084 4-(Piperidin-3-yl)benzamide hydrochloride CAS No. 1337644-09-3

4-(Piperidin-3-yl)benzamide hydrochloride

Cat. No.: B2701084
CAS No.: 1337644-09-3
M. Wt: 240.73
InChI Key: ORCGMYITTLXSGV-UHFFFAOYSA-N
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Description

4-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that features a piperidine ring attached to a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable target for drug discovery and development .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-3-yl)benzamide hydrochloride typically involves the reaction of 4-(piperidin-3-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the benzamide derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(piperidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the piperidine ring and the benzamide moiety allows for versatile interactions with biological targets, making it a valuable compound in drug discovery .

Biological Activity

4-(Piperidin-3-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides with a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H16_{16}ClN1_{1}O
  • Molecular Weight : 227.72 g/mol
  • Structure : The compound features a piperidine ring attached to a benzamide structure, which is critical for its biological activity.

Research indicates that compounds with a piperidine-benzamide structure often interact with various biological targets, including receptors and enzymes involved in cancer progression and neurological disorders.

  • Antitumor Activity :
    • A study highlighted that derivatives of piperidin-4-yl-benzamide exhibited significant antitumor properties. For instance, one derivative demonstrated an IC50_{50} value of 0.25 µM against HepG2 liver cancer cells, indicating potent cytotoxicity .
    • Mechanistically, these compounds may induce cell cycle arrest through modulation of key regulatory proteins such as p53 and cyclin B1 .
  • Neuropharmacological Effects :
    • The benzoylpiperidine fragment is recognized as a privileged structure in drug design, particularly for developing agents targeting serotoninergic and dopaminergic receptors . This suggests potential applications in treating neuropsychiatric disorders.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its derivatives:

Biological Activity Target/Effect IC50_{50} Value Reference
Antitumor (HepG2 cells)Cell cycle arrest0.25 µM
MAGL InhibitionEnzyme inhibition11.7 µM
Antiproliferative (various cells)Cancer cell lines (e.g., MDA-MB-231)19.9 - 75.3 µM
Serotonin receptor binding5-HT2A_2A, D2_2, D4_4Not specified

Case Studies

  • Anticancer Efficacy :
    • A specific derivative showed promising results in inhibiting the growth of human breast cancer cells (MDA-MB-231 and MCF-7). The study reported IC50_{50} values ranging from 19.9 to 75.3 µM, demonstrating selective toxicity towards cancerous cells compared to non-cancerous cells .
  • Neuropharmacological Investigation :
    • Research into the interaction of benzoylpiperidine derivatives with serotonin receptors revealed notable affinities for various subtypes, which could be leveraged in developing treatments for depression and anxiety disorders. Compounds were found to exhibit a favorable safety profile compared to traditional antipsychotics .

Properties

IUPAC Name

4-piperidin-3-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-9(4-6-10)11-2-1-7-14-8-11;/h3-6,11,14H,1-2,7-8H2,(H2,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCGMYITTLXSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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